molecular formula C17H18O9 B14802406 trans-Psoralenoside

trans-Psoralenoside

Cat. No.: B14802406
M. Wt: 366.3 g/mol
InChI Key: XRLPSAYLYDMYGX-UWANWNIRSA-N
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Description

Psoralenoside is a naturally occurring benzofuran glycoside found in the seeds of Psoralea corylifolia, commonly known as Babchi. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. Psoralenoside is structurally related to psoralen, a well-known furanocoumarin, but differs by the presence of a glycoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of psoralenoside typically involves the extraction of Psoralea corylifolia seeds followed by chromatographic separation. The process begins with the backflow extraction of the seeds using water, followed by concentration of the extract. Acid hydrolysis is then performed, and the hydrolysate is subjected to macroporous adsorption resin to remove impurities. The purified extract is then eluted using an ethanol-water solution, and further purification is achieved through silica gel column chromatography .

Industrial Production Methods: Industrial production of psoralenoside follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Psoralenoside undergoes various chemical reactions, including:

    Oxidation: Psoralenoside can be oxidized to form psoralen and other related compounds.

    Reduction: Reduction reactions can convert psoralenoside to its corresponding alcohol derivatives.

    Substitution: Substitution reactions involving psoralenoside can lead to the formation of various derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include psoralen, isopsoralen, and various glycoside derivatives .

Scientific Research Applications

Psoralenoside has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various furanocoumarin derivatives.

    Biology: Studied for its role in plant defense mechanisms and its interaction with other biomolecules.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and cosmetic products.

Mechanism of Action

Psoralenoside exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Psoralenoside is unique among benzofuran glycosides due to its glycoside moiety, which enhances its solubility and bioavailability. Similar compounds include:

Properties

Molecular Formula

C17H18O9

Molecular Weight

366.3 g/mol

IUPAC Name

(E)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid

InChI

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1+/t12-,14-,15+,16-,17-/m1/s1

InChI Key

XRLPSAYLYDMYGX-UWANWNIRSA-N

Isomeric SMILES

C1=COC2=CC(=C(C=C21)/C=C/C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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